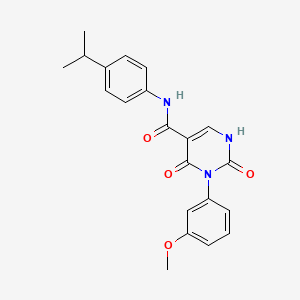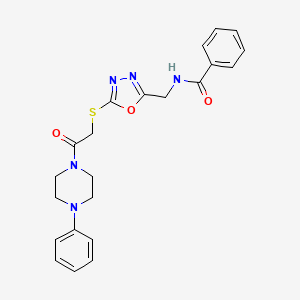![molecular formula C17H19N3O3 B2605365 N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide CAS No. 853591-11-4](/img/structure/B2605365.png)
N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide
Overview
Description
N-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide, also known as MPBC, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide is not fully understood. However, studies have suggested that N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide exerts its effects through the inhibition of various enzymes and signaling pathways. For example, N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease. N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide has also been shown to inhibit the activation of the MAPK/ERK signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce the production of reactive oxygen species. In vivo studies have shown that N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide can reduce the levels of pro-inflammatory cytokines and improve glucose tolerance in diabetic rats.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide in lab experiments is its high purity, which allows for accurate and reproducible results. N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide. One area of interest is the development of N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide in cancer cells and to determine its efficacy in vivo. Another area of interest is the development of N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide as a potential drug candidate for the treatment of Alzheimer's disease. Studies are needed to determine the safety and efficacy of N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide in animal models of Alzheimer's disease. Additionally, further studies are needed to explore the potential applications of N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide in material science, particularly as a corrosion inhibitor for metals.
Synthesis Methods
The synthesis of N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide involves the reaction between 3-methylphenol, butanoyl chloride, and pyridine-2-carbohydrazide. The reaction takes place in the presence of a base and a solvent, typically dichloromethane. The resulting product is then purified through recrystallization to obtain N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide in its pure form.
Scientific Research Applications
N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide can induce apoptosis in cancer cells and inhibit their growth. In drug discovery, N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide has been explored as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In material science, N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide has been studied for its potential as a corrosion inhibitor for metals.
properties
IUPAC Name |
N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-6-4-7-14(12-13)23-11-5-9-16(21)19-20-17(22)15-8-2-3-10-18-15/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJRMSJOJTXBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331021 | |
| Record name | N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57256195 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |
CAS RN |
853591-11-4 | |
| Record name | N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)

![1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2605286.png)
![5-methyl-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2605287.png)
![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2605288.png)
![8-Oxa-2-azaspiro[4.5]decan-4-ol](/img/structure/B2605289.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)


![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)
